Ethyl 3-methoxy-5-vinylbenzoate
Description
Ethyl 3-methoxy-5-vinylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with methoxy (-OCH₃) and vinyl (-CH=CH₂) groups at the 3- and 5-positions, respectively.
Properties
IUPAC Name |
ethyl 3-ethenyl-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-9-6-10(12(13)15-5-2)8-11(7-9)14-3/h4,6-8H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZUZUJOOBKAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-methoxy-5-vinylbenzoate typically involves the esterification of 3-methoxy-5-vinylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Ethyl 3-methoxy-5-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Addition: The vinyl group can undergo addition reactions with halogens or hydrogen halides to form haloalkanes.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Scientific Research Applications
Ethyl 3-methoxy-5-vinylbenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and copolymers with specific properties, such as enhanced thermal stability or mechanical strength.
Biological Studies: It may be used as a model compound in studies investigating the behavior of ester and vinyl functional groups in biological systems.
Mechanism of Action
The mechanism of action of Ethyl 3-methoxy-5-vinylbenzoate depends on the specific reactions it undergoes. For instance, in nucleophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards nucleophilic attack, facilitating the substitution process. The vinyl group can participate in addition reactions, where the double bond reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between Ethyl 3-methoxy-5-vinylbenzoate and its analogs based on substituent effects, synthesis pathways, and applications:
Key Findings:
Substituent Effects: Electron-Donating Groups (e.g., -OCH₃): Enhance aromatic ring electron density, favoring electrophilic substitutions. This is evident in methyl 3-(benzoxy)-5-methoxybenzoate, where methoxy directs reactivity . Electron-Withdrawing Groups (e.g., -CN): Increase stability but reduce reactivity, as seen in ethyl 3-methoxy-5-cyanobenzoate . Vinyl Group (-CH=CH₂): Introduces unsaturation, enabling polymerization or Diels-Alder reactions.
Synthetic Pathways: Ethyl 3-hydroxy-5-methylbenzoate is synthesized via esterification or hydrolysis under acidic/basic conditions, similar to methods described for methyl 3-(benzoxy)-5-methoxybenzoate (e.g., NaOH-mediated hydrolysis in ethanol/water) .
Stability and Reactivity: Hydroxyl-containing analogs (e.g., ethyl 3-hydroxy-5-methylbenzoate) exhibit higher solubility in polar solvents, whereas methoxy and cyano derivatives are more lipophilic . The vinyl group in this compound may confer instability under prolonged UV exposure or oxidative conditions, necessitating stabilizers in industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
